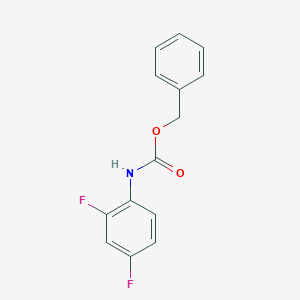

Benzyl (2,4-difluorophenyl)carbamate

Overview

Description

Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the CAS Number: 112434-18-1 . It has a molecular weight of 263.24 and its linear formula is C14H11F2NO2 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves the use of 2,4-difluoroaniline, dichloromethane (DCM), and pyridine . The mixture is stirred at room temperature and treated with benzylchloroformate dropwise via an addition funnel . After being stirred at room temperature overnight, the mixture is poured into water and extracted with DCM . The combined extracts are washed with water, brine, dried with anhydrous sodium sulfate, filtered, and concentrated to give the title compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H11F2NO2 . The compound consists of 19 heavy atoms, 12 of which are aromatic .Chemical Reactions Analysis

Carbamates, such as this compound, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 73-75°C . It has a molar refractivity of 66.63 . Its solubility is 0.108 mg/ml or 0.000411 mol/l .Scientific Research Applications

Carbamates in Pharmaceutical Research

Carbamates, including benzimidazole and benzofuroxan derivatives, have shown a wide range of biological activities. They have been explored for their antibacterial, antifungal, antileukemic, acaricide, and immunodepressive properties. The structural versatility of carbamates allows for their application in developing novel therapeutic agents, highlighting their significance in medicinal chemistry (Jovené, Chugunova, & Goumont, 2013).

Carbamates in Organic Synthesis

The synthesis and functionalization of carbamates have been a subject of interest due to their utility as intermediates in organic synthesis. Research has focused on non-phosgene methods to synthesize N-substituted carbamates, offering greener alternatives for carbamate production. These methods include using CO, dimethyl carbonate, CO2, and alkyl carbamates as carbonyl reagents. The advancement in this area underscores the importance of carbamates in synthetic organic chemistry (Shang Jianpen, 2014).

Carbamates in Materials Science

In the realm of materials science, benzofuran and benzimidazole derivatives, closely related to the chemical family of carbamates, have been explored for their optoelectronic properties. These compounds have been utilized in the development of luminescent materials, electronic devices, and organic light-emitting diodes (OLEDs). Their inclusion in π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the broad applicability of carbamate-related compounds in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name |

benzyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474649 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-18-1 | |

| Record name | Benzyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)